
N-(2-(2-methylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area in organic chemistry due to their wide applications in pharmaceuticals . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other piperidine derivatives .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
The synthesis of compounds within the quinazoline and piperazine classes, including methods for enantioselective synthesis, is a significant area of research. These studies often explore the antibacterial activities and pharmacological profiles of such compounds. For instance, the synthesis of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, involves creating enantiomers to test their pharmacological properties (D. Chu et al., 1991). Similarly, research on CGRP receptor inhibitors involves developing a stereoselective synthesis of compounds with potential therapeutic benefits (Reginald O. Cann et al., 2012).
Antibacterial Activity
Investigations into the antibacterial activities of quinolone derivatives, including those with specific substituents, play a crucial role in identifying new treatments for bacterial infections. The study of the structure-activity relationships (SAR) of these compounds provides insights into their in vitro potency against various bacterial strains (C. S. Cooper et al., 1990).
Antifolate Thymidylate Synthase Inhibitors
Research on quinazoline antifolate inhibitors of thymidylate synthase (TS) is significant for developing potential antitumor agents. These studies involve synthesizing and evaluating compounds for their inhibitory effects on TS enzyme and their cytotoxicity against cancer cells in culture (P. Marsham et al., 1989).
Antidepressant Properties
The design, synthesis, and pharmacological evaluation of compounds as 5-HT3 receptor antagonists with potential antidepressant effects represent another area of interest. This research highlights the development of novel series of compounds and their evaluation in models of depression (R. Mahesh et al., 2011).
Antimicrobial Agents
The synthesis of derivatives for potential use as antimicrobial agents is a key focus, with studies exploring the antimicrobial activity of synthesized compounds against various bacteria and fungi (Shawkat A. Abdel-Mohsen, 2014).
Mecanismo De Acción
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target they interact with. Many piperidine derivatives are used in the pharmaceutical industry and their mechanisms of action often involve interactions with various enzymes or receptors .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research in this area is likely to focus on developing new synthetic methods, discovering new biological activities, and designing new drugs based on piperidine derivatives .
Propiedades
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-3-4-6-13-26-21(28)18-10-9-17(15-19(18)24-22(26)29)20(27)23-11-14-25-12-7-5-8-16(25)2/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGUCTVOSDWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCCCC3C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)
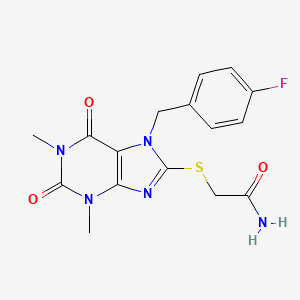


![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)
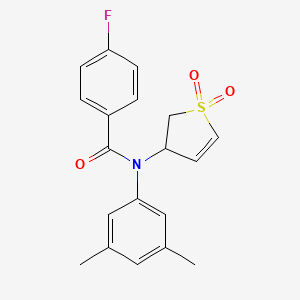
![6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2744753.png)
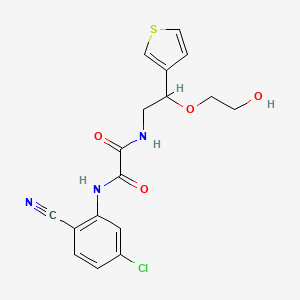
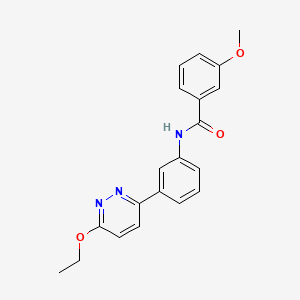
![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
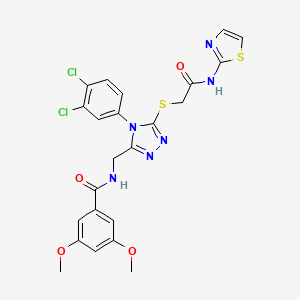
![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744762.png)
